molecular formula C9H10O2 B14567221 2-Ethoxycyclohepta-2,4,6-trien-1-one CAS No. 61697-22-1

2-Ethoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14567221
CAS No.: 61697-22-1
M. Wt: 150.17 g/mol
InChI Key: LIPNIATZCHXPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds It features a seven-membered ring with three conjugated double bonds and an ethoxy group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures . Another method involves the bromination of tropinone followed by a Hofmann elimination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in π-π interactions with proteins and other biomolecules. Additionally, the ethoxy group can form hydrogen bonds, further stabilizing these interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxycyclohepta-2,4,6-trien-1-one is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications and research studies .

Properties

CAS No.

61697-22-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H10O2/c1-2-11-9-7-5-3-4-6-8(9)10/h3-7H,2H2,1H3

InChI Key

LIPNIATZCHXPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.